molecular formula C13H15BrO2 B13295880 Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Cat. No.: B13295880
M. Wt: 283.16 g/mol
InChI Key: DECUYBMCHCZHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutane, featuring a bromophenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions.

    Esterification: The final step involves the esterification of the cyclobutyl compound to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate involves its interaction with molecular targets in biological systems. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromophenyl)acetate: This compound lacks the cyclobutyl ring but shares the bromophenyl and ester groups.

    Cyclobutyl acetate: This compound has a cyclobutyl ring and an ester group but lacks the bromophenyl group.

Uniqueness

Methyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is unique due to the combination of the cyclobutyl ring and the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

methyl 2-[3-(3-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15BrO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3

InChI Key

DECUYBMCHCZHIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.